3-Methanehydrazonoyl-1-phenylthiourea
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Overview
Description
3-Methanehydrazonoyl-1-phenylthiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanehydrazonoyl-1-phenylthiourea typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives. One common method is the reaction of phenyl isothiocyanate with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methanehydrazonoyl-1-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiourea derivative.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
3-Methanehydrazonoyl-1-phenylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methanehydrazonoyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Furoyl)-3-phenylthiourea
- 1-(2-Furoyl)-3-o-fluorophenylthiourea
- 1,3,4-Thiadiazole derivatives
Uniqueness
3-Methanehydrazonoyl-1-phenylthiourea is unique due to its specific hydrazonoyl group, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits a different spectrum of biological activities and reactivity patterns, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-(hydrazinylmethylidene)-3-phenylthiourea |
InChI |
InChI=1S/C8H10N4S/c9-11-6-10-8(13)12-7-4-2-1-3-5-7/h1-6H,9H2,(H2,10,11,12,13) |
InChI Key |
SWPBGGLWFRFGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=CNN |
Origin of Product |
United States |
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